1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
CAS No.: 862814-18-4
Cat. No.: VC6318930
Molecular Formula: C22H22FN3O2
Molecular Weight: 379.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862814-18-4 |
|---|---|
| Molecular Formula | C22H22FN3O2 |
| Molecular Weight | 379.435 |
| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
| Standard InChI | InChI=1S/C22H22FN3O2/c1-15-20(16-7-3-5-9-18(16)24(15)2)21(27)22(28)26-13-11-25(12-14-26)19-10-6-4-8-17(19)23/h3-10H,11-14H2,1-2H3 |
| Standard InChI Key | DLPIJOAEVYPXSO-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 1,2-dimethylindole moiety, characterized by a bicyclic aromatic system with methyl substituents at the 1- and 2-positions.
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A 2-fluorophenylpiperazine group, comprising a six-membered piperazine ring linked to a fluorinated benzene ring.
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A central ethane-1,2-dione (oxalyl) bridge connecting the indole and piperazine subunits.
The indole system contributes aromaticity and planar rigidity, while the piperazine introduces conformational flexibility and basicity. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing binding interactions through dipole effects or hydrogen bonding .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.435 g/mol |
| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
| SMILES | CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
| InChIKey | DLPIJOAEVYPXSO-UHFFFAOYSA-N |
Solubility data remain unreported, but analogous piperazine-containing compounds typically exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The oxalyl bridge may reduce lipophilicity compared to alkyl-linked analogs, impacting membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(1,2-dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione likely follows a multi-step protocol common to indole-piperazine hybrids:
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis generates the 1,2-dimethylindole subunit.
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Piperazine Functionalization: Nucleophilic substitution introduces the 2-fluorophenyl group to piperazine.
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Coupling Reaction: The indole and piperazine moieties are linked via an oxalyl chloride-mediated condensation, forming the ethane-1,2-dione bridge.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): - and -NMR spectra verify substituent positions and bridge connectivity. The methyl groups on the indole ring produce distinct singlets near δ 2.5–3.0 ppm, while piperazine protons resonate as multiplet signals between δ 2.8–3.5 ppm.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 379.435, with fragmentation patterns indicative of the oxalyl bridge cleavage.
Biological Activities and Mechanistic Insights
Neurological Targets
Compounds combining indole and piperazine structures frequently exhibit affinity for serotonin (5-HT) and dopamine receptors . The fluorophenyl group may enhance binding to 5-HT receptors, as seen in arylpiperazine antidepressants like buspirone . Molecular docking studies of analogous compounds suggest that the fluorine atom participates in hydrophobic interactions with receptor subpockets, while the indole nitrogen forms hydrogen bonds with conserved aspartate residues .
Cytotoxic and Antiproliferative Effects
Indole derivatives often demonstrate anticancer activity via tubulin polymerization inhibition or topoisomerase interference. While no direct cytotoxicity data exist for this compound, the 2-fluorophenyl group’s electron-withdrawing properties could enhance DNA intercalation potential compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Analog 1: 2-(2-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one
This analog (CAS No. 194943-60-7) shares the 2-fluorophenylpiperazine moiety but lacks the indole and oxalyl components . Key differences include:
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Reduced Molecular Weight: 247.26 g/mol vs. 379.435 g/mol.
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Simplified Backbone: A single ketone group replaces the ethane-1,2-dione bridge.
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Biological Profile: Demonstrates moderate affinity for σ-1 receptors, highlighting the fluorophenylpiperazine subunit’s role in receptor modulation .
Analog 2: FPMINT
FPMINT incorporates a triazine ring instead of indole but retains the 4-(2-fluorophenyl)piperazine group . It inhibits ENT1 with an IC of 1.2 μM, suggesting that the target compound’s piperazine-fluorophenyl motif may also confer ENT affinity .
| Parameter | Target Compound | FPMINT |
|---|---|---|
| Molecular Weight | 379.435 g/mol | 452.51 g/mol |
| Key Pharmacophores | Indole, oxalyl, fluorophenylpiperazine | Triazine, fluorophenylpiperazine |
| Known Activity | Inferred CNS modulation | ENT1 inhibition |
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